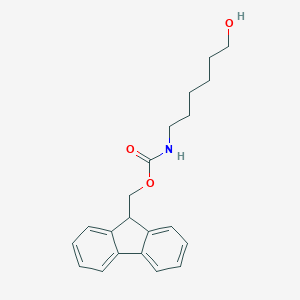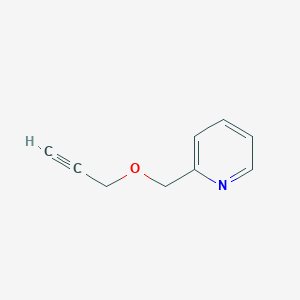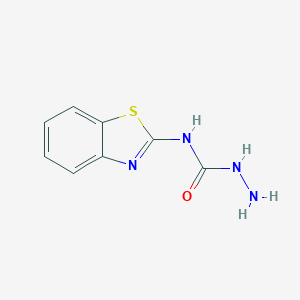
6-(Fmoc-amino)-1-hexanol
Descripción general
Descripción
6-(Fmoc-amino)-1-hexanol is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . It is also an amino analog of D-luciferin substrate for firefly luciferase activity .
Synthesis Analysis
The synthesis of 6-(Fmoc-amino)-1-hexanol involves a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . This process can be automated and performed at high-throughput using peptide synthesizers .Molecular Structure Analysis
The molecular structure of 6-(Fmoc-amino)-1-hexanol is determined by the primary structures of amino acids and the secondary structure arrangement (alpha–helix or beta–sheet motifs) . The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .Chemical Reactions Analysis
The chemical reactions involving 6-(Fmoc-amino)-1-hexanol are complex and can present challenges. For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Fmoc-amino)-1-hexanol are influenced by its molecular structure. The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The stability of these structures can be evaluated by various characterization techniques .Aplicaciones Científicas De Investigación
Hydrogel Formation
“6-(Fmoc-amino)-1-hexanol” is used in the formation of physical hydrogels . These hydrogels are formed by low molecular weight gelators, which are a class of small molecules that form higher ordered structures through hydrogen bonding and π–π interactions . The formation of hydrogels based on FMOC–amino acids is determined by the primary structures of amino acids and the secondary structure arrangement .
Supramolecular Chemistry
This compound plays a significant role in supramolecular chemistry, which includes and investigates highly ordered systems formed through intra- and intermolecular combination by weaker and reversible non-covalent interactions .
Organic Synthesis
“6-(Fmoc-amino)-1-hexanol” serves as an important raw material and intermediate used in organic synthesis . It is used in the synthesis of a wide range of organic compounds.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents.
Agrochemicals
In the field of agrochemicals, “6-(Fmoc-amino)-1-hexanol” is used as a raw material and intermediate . It can be used in the production of various agrochemicals such as pesticides, herbicides, and fertilizers.
Dyestuff
“6-(Fmoc-amino)-1-hexanol” is used in the dyestuff industry . It can be used in the production of various dyes and pigments.
Direcciones Futuras
The future directions for 6-(Fmoc-amino)-1-hexanol could involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the development of a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery . Additionally, the development of DNA-encoded chemical libraries (DECLs) of peptides could be a promising area of research .
Mecanismo De Acción
Target of Action
It’s known that fmoc-modified amino acids and short peptides, like 6-(fmoc-amino)-1-hexanol, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, which can interact with various biological targets depending on their sequence .
Mode of Action
The mode of action of 6-(Fmoc-amino)-1-hexanol is primarily through its role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during peptide bond formation . This protection is crucial as it prevents unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, the Fmoc group can be removed under basic conditions, revealing the free amino group .
Biochemical Pathways
The biochemical pathways affected by 6-(Fmoc-amino)-1-hexanol are largely dependent on the specific peptide sequence being synthesized. For instance, Fmoc-modified amino acids have been used to create hydrogels through self-assembly, affecting pathways related to cell culturing, sensing, encapsulation, and electronic materials . Additionally, they have been used in the synthesis of glycopeptides, which play roles in various biological events such as cell adhesion, differentiation, and proliferation .
Pharmacokinetics
Factors such as peptide size, charge, hydrophobicity, and the presence of specific transporters can all influence the pharmacokinetics of the resulting peptide .
Result of Action
The molecular and cellular effects of 6-(Fmoc-amino)-1-hexanol are determined by the specific peptide sequence that it helps to form. For example, Fmoc-modified amino acids have been used to create hydrogels that can provide a supportive environment for cell growth . In another example, they have been used in the synthesis of glycopeptides, which can mediate various biological interactions .
Action Environment
The action, efficacy, and stability of 6-(Fmoc-amino)-1-hexanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of the Fmoc group . Additionally, the temperature and solvent used can impact the efficiency of peptide bond formation . Therefore, careful control of the reaction conditions is crucial for the successful use of 6-(Fmoc-amino)-1-hexanol in peptide synthesis.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXOJZUTHIGHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371396 | |
| Record name | 6-(Fmoc-amino)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fmoc-amino)-1-hexanol | |
CAS RN |
127903-20-2 | |
| Record name | 6-(Fmoc-amino)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)







